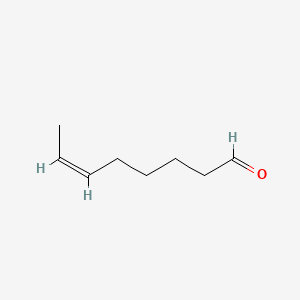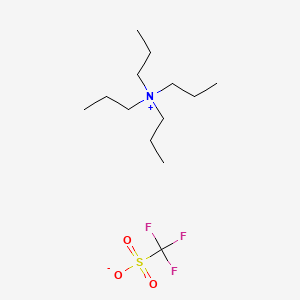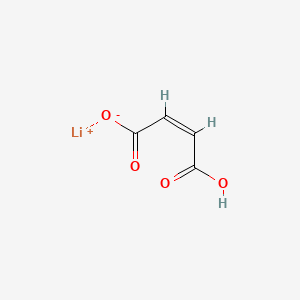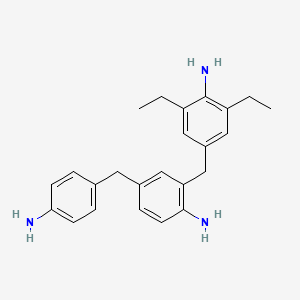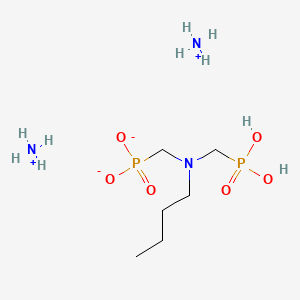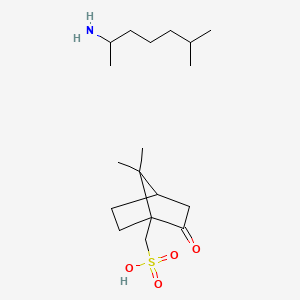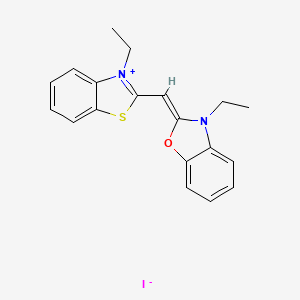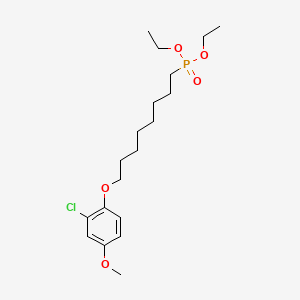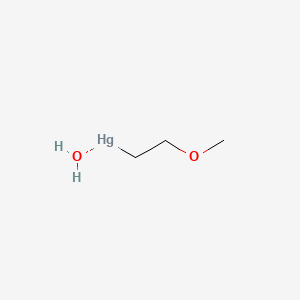
Methoxyethylmercury hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxyethylmercury hydroxide is an organomercury compound characterized by the presence of a methoxyethyl group attached to a mercury atom, which is further bonded to a hydroxide group. Organomercury compounds, including this compound, are known for their significant microbiological activity and have been used in various applications due to their unique chemical properties .
Méthodes De Préparation
Methoxyethylmercury hydroxide can be synthesized through the reaction of methoxyethylmercuric acetate with water-soluble salts. The methoxyethylmercuric acetate itself is produced from the reaction of mercuric acetate with ethylene in the presence of methyl alcohol . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Methoxyethylmercury hydroxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: this compound can participate in substitution reactions where the hydroxide group is replaced by other functional groups.
Applications De Recherche Scientifique
Methoxyethylmercury hydroxide has been studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Due to its microbiological activity, it has been explored for its potential use in controlling microbial growth.
Medicine: Organomercury compounds have been investigated for their therapeutic properties, although their high toxicity limits their use.
Mécanisme D'action
The mechanism of action of methoxyethylmercury hydroxide involves its interaction with cellular components, leading to disruption of normal cellular functions. It can bind to thiol groups in proteins, affecting enzyme activity and cellular metabolism. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage .
Comparaison Avec Des Composés Similaires
Methoxyethylmercury hydroxide can be compared with other organomercury compounds such as:
- Methylmercury chloride
- Ethylmercury hydroxide
- Phenylmercury acetate
These compounds share similar chemical properties but differ in their specific applications and toxicity profiles. This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
13268-82-1 |
|---|---|
Formule moléculaire |
C3H9HgO2 |
Poids moléculaire |
277.69 g/mol |
Nom IUPAC |
2-methoxyethylmercury;hydrate |
InChI |
InChI=1S/C3H7O.Hg.H2O/c1-3-4-2;;/h1,3H2,2H3;;1H2 |
Clé InChI |
VEOBYESSXDIMOJ-UHFFFAOYSA-N |
SMILES canonique |
COCC[Hg].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


